molecular formula C14H12N2O2S B14256517 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide CAS No. 380600-35-1

1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide

Cat. No.: B14256517
CAS No.: 380600-35-1
M. Wt: 272.32 g/mol
InChI Key: QSLXRAYFFNYUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a thiadiazole ring with two phenyl groups and a dioxide functional group, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide typically involves the reaction of hydrazonoyl halides with thionyl chloride. The reaction conditions often include the use of triethylamine as a base and solvents such as ethanol or dichloromethane. The process can be summarized as follows:

    Starting Materials: Hydrazonoyl halides and thionyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of triethylamine and a suitable solvent like ethanol or dichloromethane.

    Product Formation: The reaction yields this compound as the final product.

Chemical Reactions Analysis

1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

1,2,3-Thiadiazole, 2,5-dihydro-2,4-diphenyl-, 1,1-dioxide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the dioxide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

380600-35-1

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2,4-diphenyl-5H-thiadiazole 1,1-dioxide

InChI

InChI=1S/C14H12N2O2S/c17-19(18)11-14(12-7-3-1-4-8-12)15-16(19)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

QSLXRAYFFNYUFF-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.